Cas no 1806031-05-9 (3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine)

3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine
-
- インチ: 1S/C7H5BrClF2N/c1-3-2-4(7(10)11)5(8)6(9)12-3/h2,7H,1H3
- InChIKey: RZKZNHNNUCCUEC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=C(C)C=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062549-1g |
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine |
1806031-05-9 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridineに関する追加情報
Professional Introduction to 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine (CAS No. 1806031-05-9)
3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine, with the CAS number 1806031-05-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic aromatic molecule features a pyridine core substituted with multiple functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents, along with a difluoromethyl group, enhances its reactivity and makes it a versatile building block for drug discovery and development.
The compound's unique structural attributes have garnered attention in recent years due to its potential applications in medicinal chemistry. Specifically, the combination of electron-withdrawing and electron-donating groups on the pyridine ring influences its electronic properties, which are crucial for designing molecules with specific biological activities. Researchers have leveraged these characteristics to explore its utility in developing novel therapeutic agents.
In recent studies, 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine has been utilized as a key precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, its incorporation into kinase inhibitors has shown promise in preclinical models. The difluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, which are critical factors in drug design. This has led to increased interest in exploring its derivatives as potential candidates for treating cancers and inflammatory diseases.
The bromo and chloro substituents on the pyridine ring further expand the compound's synthetic utility. These halogen atoms are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Such transformations allow chemists to introduce additional moieties, tailoring the molecule's properties for specific biological targets. This flexibility has made 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine a cornerstone in the development of libraries of compounds for high-throughput screening.
Advances in computational chemistry have also played a pivotal role in optimizing the use of this compound. Molecular modeling studies suggest that modifications at the 2- and 6-position can significantly alter the pharmacokinetic profiles of derived molecules. By integrating experimental data with theoretical predictions, researchers can predict the most effective substitutions, streamlining the drug discovery process. This interdisciplinary approach highlights the importance of 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine in modern pharmaceutical research.
The compound's role extends beyond mere intermediates; it serves as a scaffold for understanding structure-activity relationships (SARs). By systematically varying substituents and studying their effects on biological activity, scientists can uncover new insights into molecular recognition processes. These insights are invaluable for designing drugs that not only target specific pathways but also exhibit minimal off-target effects. The< strong> difluoromethyl group's influence on these interactions is particularly noteworthy, as it often enhances both potency and selectivity.
In conclusion, 3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine (CAS No. 1806031-05-9) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research continues to uncover new therapeutic opportunities, this molecule is poised to remain at the forefront of medicinal chemistry innovation.
1806031-05-9 (3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine) 関連製品
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)




